1-cyclopropyl-4-iodopyridin-2(1H)-one
Description
1-Cyclopropyl-4-iodopyridin-2(1H)-one is a pyridinone derivative characterized by a cyclopropyl substituent at the N1 position and an iodine atom at the C4 position. The iodine substituent enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization, while the cyclopropyl group confers steric and electronic effects that modulate binding affinity and metabolic stability .
Properties
Molecular Formula |
C8H8INO |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
1-cyclopropyl-4-iodopyridin-2-one |
InChI |
InChI=1S/C8H8INO/c9-6-3-4-10(7-1-2-7)8(11)5-6/h3-5,7H,1-2H2 |
InChI Key |
KQBHKERQMPFHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC(=CC2=O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridin-2(1H)-one Core
The pyridin-2(1H)-one core is a versatile template for drug discovery. Below is a comparative analysis of key derivatives:
Key Observations :
- The cyclopropyl group at N1 in the target compound improves metabolic stability compared to methyl or isopropyl substituents, which are more prone to oxidative degradation .
- Iodine at C4 offers superior reactivity for Suzuki-Miyaura couplings compared to bromine or chlorine analogs, though it increases molecular weight and may reduce solubility .
Physicochemical and Spectroscopic Properties
Comparative NMR data (1H and 13C) highlights electronic effects of substituents:

Key Findings :
- The iodine atom at C4 induces significant deshielding in both 1H and 13C spectra compared to methyl or hydroxy substituents .
- Cyclopropyl groups introduce distinct splitting patterns in 1H NMR due to their rigid, three-membered ring structure .
Antiviral Activity:
- Dihydropyrimidin-2(1H)-one analogs (e.g., 4-cyclopropyl derivatives) exhibit potent HIV-1 reverse transcriptase inhibition but suffer from oxidative metabolism of alkyl groups .
- This compound is a candidate for optimizing metabolic stability in such scaffolds, as cyclopropane rings resist cytochrome P450-mediated oxidation .
Enzyme Inhibition:
- 2,3-Dihydroquinazolin-4(1H)-one derivatives (e.g., MHY2251) demonstrate SIRT1 inhibition, but their pyridinone analogs show reduced off-target effects due to altered ring electronics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

